ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
Description
ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a thiazole-based heterocyclic compound featuring a 5-chloro-2-nitrobenzamido substituent at position 2 and a phenyl group at position 4 of the thiazole ring. The ethyl carboxylate moiety at position 5 contributes to its solubility profile. Structural validation tools like SHELX and protocols from Spek (2009) are critical for confirming its crystallographic parameters, ensuring accurate comparisons with analogs.
Properties
IUPAC Name |
ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S/c1-2-28-18(25)16-15(11-6-4-3-5-7-11)21-19(29-16)22-17(24)13-10-12(20)8-9-14(13)23(26)27/h3-10H,2H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWZPVBKYMEVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds such as 5-chloro-2-nitrobenzoic acid . The process includes nitration, amination, and cyclization reactions under controlled conditions . Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts, as well as nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Key Structural Differences
The compound ETHYL 4-(3-FLUOROPHENYL)-2-PIPERAZIN-1-YL-1,3-THIAZOLE-5-CARBOXYLATE (CAS: 887267-69-8) serves as a relevant structural analog. Below is a comparative analysis:
Implications of Substituent Variations
- In contrast, the analog’s 3-fluorophenyl group introduces moderate electron withdrawal, while its piperazine substituent offers protonation sites, improving solubility in acidic environments .
- Biological Interactions : The amide linkage in the target compound may facilitate hydrogen bonding with proteins, whereas the piperazine in the analog could enable cation-π interactions or salt bridge formation, altering target specificity.
- Lipophilicity : The fluorophenyl group in the analog may slightly increase lipophilicity (logP) compared to the phenyl group in the target compound, affecting membrane permeability.
Research Findings and Limitations
- Crystallographic Validation: SHELX and structure-validation methodologies are indispensable for resolving conformational details (e.g., bond angles, torsion strains) that differentiate these compounds.
- Pharmacological Data Gap : The evidence lacks direct comparative studies on biological activity, solubility, or stability. For instance, the piperazine-containing analog might exhibit enhanced solubility in acidic media due to protonation, but analogous behavior in the target compound remains speculative.
Biological Activity
Ethyl 2-(5-chloro-2-nitrobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities. This article reviews its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a nitrobenzamido group, and a phenyl group, contributing to its unique biological properties. Its molecular formula is C₁₄H₁₃ClN₂O₃S, with a molecular weight of approximately 320.79 g/mol. The presence of chlorine and nitro groups enhances its reactivity and potential therapeutic applications.
Biological Activity Overview
Research indicates that derivatives of thiazole compounds exhibit a wide range of biological activities including:
- Antimicrobial Activity: Many thiazole derivatives have demonstrated effectiveness against various bacterial strains.
- Anticancer Properties: Studies have shown that compounds similar to this compound can inhibit the growth of different human cancer cell lines.
- Anti-inflammatory Effects: Some derivatives have been evaluated for their ability to reduce inflammation.
Antimicrobial Studies
A study published in the Chemistry & Biology Interface highlighted the antimicrobial efficacy of thiazole derivatives. This compound was tested against several strains of bacteria and fungi. The results indicated significant inhibitory effects against Bacillus subtilis and Aspergillus niger, with minimum inhibitory concentrations (MIC) showing promising results .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 15 | Bacillus subtilis |
| This compound | 20 | Aspergillus niger |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, research showed that it could inhibit cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values indicating effective concentrations for therapeutic potential.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 10 |
| A549 | 12 |
The proposed mechanism of action involves the interaction of this compound with specific enzymes or receptors. This interaction may modulate enzyme activity or influence signaling pathways related to cell growth and apoptosis.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes:
- Preparation of Intermediates: Starting from commercially available precursors such as 5-chloro-2-nitrobenzoic acid.
- Coupling Reactions: Utilizing coupling agents to form the amide bond between the thiazole and the nitrobenzamide.
- Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
